molecular formula C14H21NO4 B13023144 Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13023144
M. Wt: 267.32 g/mol
InChI Key: RDQCKKNTWDKBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is an organic compound with the molecular formula C13H21NO4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-1,8-dione with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features makes it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-11(17)6-9-14(15)7-4-10(16)5-8-14/h4-9H2,1-3H3

InChI Key

RDQCKKNTWDKBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC12CCC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.